

Application Notes and Protocols for Cesium Peroxide-Promoted Ethylene Epoxidation

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Compound of Interest

Compound Name: Cesium peroxide

Cat. No.: B1173433

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These application notes provide a comprehensive overview of the role of **cesium peroxide** as a promoter in the silver-catalyzed epoxidation of ethylene to ethylene oxide (EO). This document includes detailed mechanistic insights, experimental protocols for catalyst preparation and reaction, and quantitative data summarizing the effects of cesium promotion.

Introduction

Ethylene oxide is a crucial intermediate in the chemical industry, with its production primarily relying on the silver-catalyzed epoxidation of ethylene. Achieving high selectivity towards ethylene oxide is a major challenge, as the complete combustion of ethylene to carbon dioxide and water is a competing and thermodynamically favored reaction. The use of promoters is a key strategy to enhance the selectivity of silver-based catalysts. Cesium has been identified as a highly effective promoter, significantly improving the yield of ethylene oxide.^{[1][2]} While often used in combination with other promoters like rhenium and chlorine, the fundamental role of cesium is to modify the electronic properties of the silver surface, favoring the desired epoxidation pathway.^{[3][4]}

Mechanistic Insights into Cesium Promotion

The epoxidation of ethylene on a silver catalyst is widely believed to proceed through an oxametallacycle (OMC) intermediate.^{[5][6][7]} This intermediate can then either be converted to

the desired product, ethylene oxide, or undergo a rearrangement to form acetaldehyde, which is readily oxidized to CO₂ and H₂O.

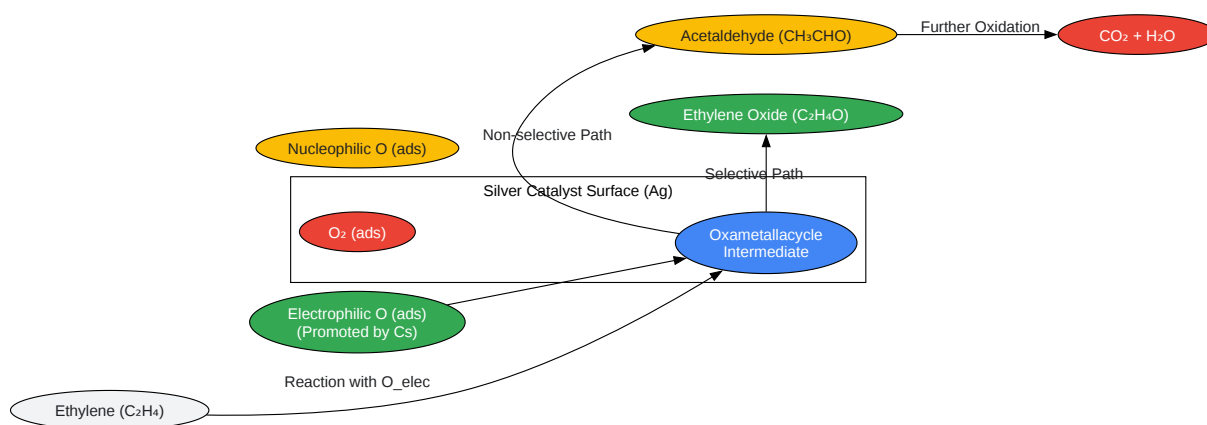
The promotional effect of cesium is attributed to its ability to facilitate the formation of a specific, highly electrophilic oxygen species on the silver surface.^[8] This electrophilic oxygen is more reactive towards the electron-rich double bond of ethylene, thereby promoting the formation of the oxametallacycle intermediate that leads to ethylene oxide.

Computational studies have revealed that cesium promotion leads to the formation of a unique zigzag [1 10] Ag-O chain on the Ag(110) surface.^[8] This structure is characterized by electrophilic oxygen and is highly selective for the epoxidation reaction. In contrast, on an unpromoted silver surface,^[5] Ag-O chains with nucleophilic oxygen are more prevalent, which tend to favor the complete combustion of ethylene.^[8]

The presence of cesium on the silver surface weakens the Ag-O bond, which facilitates the transfer of the oxygen atom to the ethylene molecule, leading to the formation of ethylene oxide.^[9]

Reaction Pathway

The following diagram illustrates the proposed mechanism for ethylene epoxidation on a cesium-promoted silver catalyst.



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Caption: Proposed reaction mechanism for ethylene epoxidation.

Quantitative Data on Catalyst Performance

The addition of cesium as a promoter has a significant impact on the selectivity and conversion of the ethylene epoxidation reaction. The following table summarizes typical performance data for unpromoted and cesium-promoted silver catalysts supported on α -alumina.

Catalyst	Promoter	Ethylene Conversion (%)	Ethylene Oxide Selectivity (%)	Reaction Temperature (°C)	Reference
Ag/ α -Al ₂ O ₃	None	12.0	~72.5	250	[1]
Ag-Cs/ α -Al ₂ O ₃	Cesium (optimal loading)	-	82.0	-	[1]
Ag/ α -Al ₂ O ₃	Cesium, Rhenium, Molybdenum	-	79 -> 83	-	[4]

Note: The ethylene conversion for the Cs-promoted catalyst was not explicitly stated in the reference, but the focus of promotion is primarily on enhancing selectivity.

Experimental Protocols

This section provides a detailed protocol for the preparation of a cesium-promoted silver catalyst on an α -alumina support and a general procedure for carrying out the ethylene epoxidation reaction.

Catalyst Preparation: Incipient Wetness Impregnation

This protocol describes the preparation of a Cs-promoted Ag/ α -Al₂O₃ catalyst. The silver is first deposited on the support, followed by the addition of the cesium promoter.

Materials:

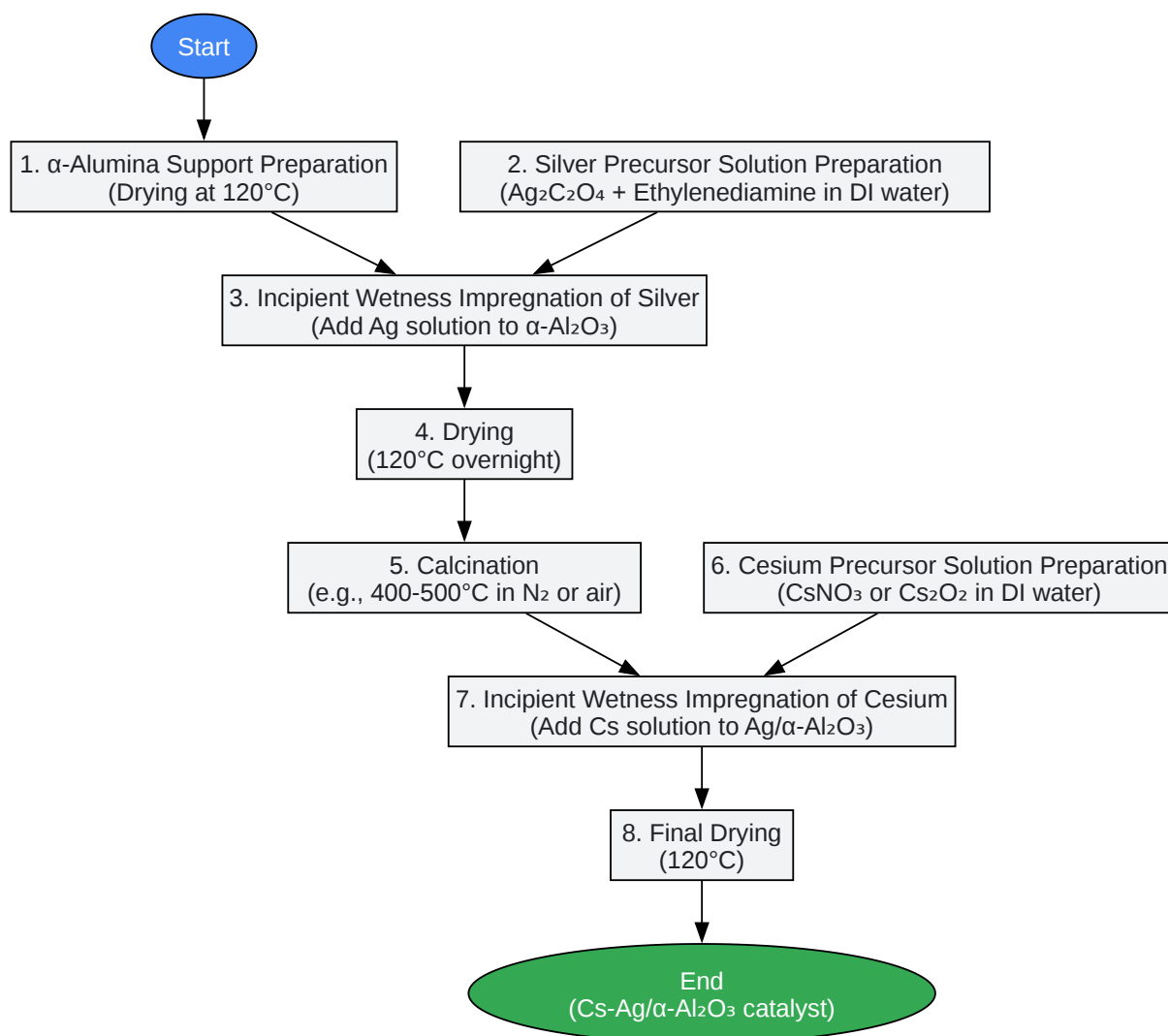
- α -Alumina (α -Al₂O₃) support (low surface area, e.g., < 1 m²/g)
- Silver oxalate (Ag₂C₂O₄)
- Ethylenediamine
- Cesium nitrate (CsNO₃) or **Cesium peroxide** (Cs₂O₂)

- Deionized water

Equipment:

- Rotary evaporator
- Tube furnace
- Beakers, graduated cylinders, and other standard laboratory glassware
- Drying oven

Workflow for Catalyst Preparation:



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Caption: Workflow for catalyst preparation.

Procedure:

- **Support Preparation:** Dry the α -alumina support in an oven at 120°C for at least 4 hours to remove any adsorbed water.
- **Silver Precursor Solution Preparation:** Prepare a silver-amine solution by dissolving silver oxalate and ethylenediamine in deionized water. The concentration should be calculated to achieve the desired silver loading (typically 10-20 wt%) on the support.
- **Incipient Wetness Impregnation of Silver:** Slowly add the silver precursor solution to the dried α -alumina support until the pores are completely filled (incipient wetness point).
- **Drying:** Dry the impregnated support in an oven at 120°C overnight.
- **Calcination:** Calcine the dried material in a tube furnace under a flow of inert gas (e.g., nitrogen) or air. A typical calcination program involves ramping the temperature to 400-500°C and holding for 2-4 hours.
- **Cesium Precursor Solution Preparation:** Prepare an aqueous solution of cesium nitrate or **cesium peroxide**. The concentration should be calculated to achieve the desired cesium loading (typically in the ppm range).
- **Incipient Wetness Impregnation of Cesium:** Add the cesium precursor solution to the calcined Ag/ α -Al₂O₃ material using the incipient wetness technique.
- **Final Drying:** Dry the cesium-impregnated catalyst in an oven at 120°C.

Ethylene Epoxidation Reaction

This protocol outlines a general procedure for evaluating the performance of the prepared catalyst in a fixed-bed reactor.

Equipment:

- Fixed-bed reactor system with temperature and pressure control
- Mass flow controllers for gas feeds

- Gas chromatograph (GC) for product analysis

Gases:

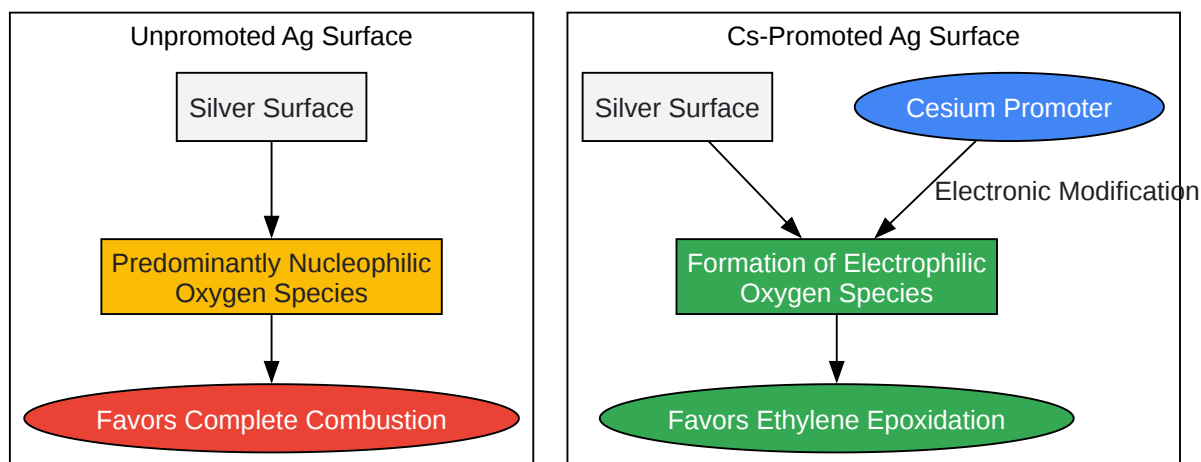
- Ethylene (C_2H_4)
- Oxygen (O_2)
- Nitrogen (N_2) or other inert gas (as balance)
- Optional: Dichloroethane or other chlorine-containing moderator

Procedure:

- Catalyst Loading: Load a known amount of the prepared Cs-Ag/ α - Al_2O_3 catalyst into the reactor.
- System Purge: Purge the reactor system with an inert gas (e.g., nitrogen) to remove any air.
- Reaction Conditions:
 - Set the desired reaction temperature (typically 200-280°C).
 - Set the desired reactor pressure (typically 10-20 atm).
 - Introduce the reactant gas mixture using mass flow controllers. A typical feed composition is 5-30% ethylene, 5-10% oxygen, and the balance with an inert gas. A few ppm of a chlorine-containing moderator may also be added.
- Product Analysis: After allowing the reaction to reach a steady state, analyze the reactor effluent using a gas chromatograph to determine the concentrations of ethylene, ethylene oxide, carbon dioxide, and other products.
- Data Calculation: Calculate the ethylene conversion and ethylene oxide selectivity based on the GC analysis results.

Role of Cesium Peroxide in Promoting Selectivity

The promotional effect of cesium is directly linked to its ability to modify the nature of the oxygen species on the silver surface.



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Caption: Logical relationship of cesium promotion.

As illustrated, the presence of cesium on the silver surface induces an electronic modification that favors the formation of electrophilic oxygen species. These species are more selective for the epoxidation of ethylene, thereby increasing the overall yield of ethylene oxide.

Disclaimer: The provided protocols are intended as a general guide. Specific experimental conditions may need to be optimized for different catalyst formulations and reactor systems. Always follow appropriate laboratory safety procedures.

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